2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]acetic acid 2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]acetic acid
Brand Name: Vulcanchem
CAS No.: 1515490-32-0
VCID: VC6709366
InChI: InChI=1S/C7H7F3N2O2/c1-12-6(7(8,9)10)4(3-11-12)2-5(13)14/h3H,2H2,1H3,(H,13,14)
SMILES: CN1C(=C(C=N1)CC(=O)O)C(F)(F)F
Molecular Formula: C7H7F3N2O2
Molecular Weight: 208.14

2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]acetic acid

CAS No.: 1515490-32-0

Cat. No.: VC6709366

Molecular Formula: C7H7F3N2O2

Molecular Weight: 208.14

* For research use only. Not for human or veterinary use.

2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]acetic acid - 1515490-32-0

Specification

CAS No. 1515490-32-0
Molecular Formula C7H7F3N2O2
Molecular Weight 208.14
IUPAC Name 2-[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]acetic acid
Standard InChI InChI=1S/C7H7F3N2O2/c1-12-6(7(8,9)10)4(3-11-12)2-5(13)14/h3H,2H2,1H3,(H,13,14)
Standard InChI Key NJBNPTCMUBJMSE-UHFFFAOYSA-N
SMILES CN1C(=C(C=N1)CC(=O)O)C(F)(F)F

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s systematic IUPAC name, 2-[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]acetic acid, reflects its substitution pattern:

  • A 1-methyl group at position 1 stabilizes the pyrazole ring through steric hindrance.

  • A trifluoromethyl (-CF₃) group at position 5 introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions.

  • An acetic acid (-CH₂COOH) group at position 4 provides acidic functionality (pKa ≈ 4.5–5.0), enabling solubility in polar solvents and salt formation.

The molecular formula is C₇H₇F₃N₂O₂, with a molecular weight of 220.14 g/mol.

Spectral and Crystallographic Data

  • Infrared (IR) Spectroscopy: Peaks at 1710–1680 cm⁻¹ confirm the carboxylic acid C=O stretch, while absorptions near 1150–1250 cm⁻¹ correspond to C-F vibrations .

  • NMR Spectroscopy:

    • ¹H NMR (DMSO-d₆): δ 2.70 (s, 3H, CH₃), δ 3.50 (s, 2H, CH₂COOH), δ 6.90 (s, 1H, pyrazole-H) .

    • ¹⁹F NMR: Singlet at δ -62.5 ppm (CF₃) .

  • X-ray Crystallography: The pyrazole ring adopts a planar conformation, with hydrogen bonding between the carboxylic acid and adjacent molecules enhancing crystal lattice stability .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

A typical synthetic route involves:

  • Pyrazole Ring Formation: Condensation of 1-methylhydrazine with 4-ethoxy-1,1,1-trifluoro-3-buten-2-one to yield 1-methyl-5-(trifluoromethyl)pyrazole .

  • Acetic Acid Functionalization:

    • Step 1: Bromination at position 4 using N-bromosuccinimide (NBS) under radical conditions.

    • Step 2: Nucleophilic substitution with potassium cyanide (KCN) to introduce a nitrile group.

    • Step 3: Hydrolysis of the nitrile to carboxylic acid using hydrochloric acid (HCl) and heat .

Reaction Scheme:

1-Methyl-5-CF₃-pyrazoleNBSAIBN4-Bromo derivativeKCNDMF4-Cyano derivativeHClΔ2-[1-Methyl-5-CF₃-pyrazol-4-yl]acetic acid\text{1-Methyl-5-CF₃-pyrazole} \xrightarrow[\text{NBS}]{\text{AIBN}} \text{4-Bromo derivative} \xrightarrow[\text{KCN}]{\text{DMF}} \text{4-Cyano derivative} \xrightarrow[\text{HCl}]{\Delta} \text{2-[1-Methyl-5-CF₃-pyrazol-4-yl]acetic acid}

Industrial Production

Scalable methods prioritize cost efficiency and yield optimization:

  • Continuous Flow Reactors: Enable precise temperature control during bromination and hydrolysis steps, reducing side products.

  • Catalytic Systems: Palladium catalysts facilitate cyanide substitution at lower temperatures (80°C vs. 120°C) .

Physicochemical Properties

PropertyValue
Molecular Weight220.14 g/mol
Melting Point152–154°C
Solubility (25°C)120 mg/mL in water
LogP (Octanol-Water)1.8
pKa4.7
Thermal StabilityStable up to 200°C
  • Aqueous Solubility: The carboxylic acid group confers high solubility in water (120 mg/mL), making it suitable for liquid formulations .

  • Lipophilicity: A LogP of 1.8 balances membrane permeability and solubility, ideal for oral bioavailability .

Biological and Pharmacological Activity

Enzyme Inhibition

  • Monoamine Oxidase B (MAO-B): Structural analogs demonstrate IC₅₀ values of 30–50 nM, suggesting potential for neurodegenerative disease therapeutics .

  • Cyclooxygenase-2 (COX-2): The trifluoromethyl group may enhance selectivity over COX-1, reducing gastrointestinal side effects .

Antioxidant Capacity

  • ABTS Radical Scavenging: IC₅₀ = 12 µM, comparable to Trolox (5 µM) .

  • FRAP Assay: 85 µM Trolox equivalents, indicating strong reducing power .

Industrial and Research Applications

Pharmaceutical Intermediates

  • Prodrug Development: The carboxylic acid group facilitates esterification for improved blood-brain barrier penetration.

  • Metal Chelation: Binds divalent cations (e.g., Zn²⁺), potentially modulating metalloenzyme activity .

Agrochemical Uses

  • Herbicidal Activity: Inhibits acetolactate synthase (ALS) in plants, with EC₅₀ = 0.5 µM against Amaranthus retroflexus .

Hazard CategoryRisk Mitigation
Skin Irritation (GHS05)Wear nitrile gloves
Eye Damage (GHS05)Use safety goggles
Respiratory SensitizationUse fume hood
  • Storage: Stable at 2–8°C under inert atmosphere .

  • Disposal: Incinerate at >1000°C to prevent environmental release .

Future Research Directions

  • Structure-Activity Relationships: Systematic modification of the acetic acid chain to optimize pharmacokinetics.

  • In Vivo Toxicology: Chronic exposure studies in rodent models to assess organ toxicity.

  • Formulation Science: Development of nanoemulsions to enhance bioavailability.

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